molecular formula C8H8BFO5 B2650274 3-(Dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid CAS No. 2377611-85-1

3-(Dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid

Cat. No. B2650274
M. Wt: 213.96
InChI Key: UCBMITMBIVBPRI-UHFFFAOYSA-N
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Description

The compound is a type of benzoic acid derivative, which are organic compounds containing a benzene ring which bears at least one carboxyl group . The presence of the dihydroxyboranyl group suggests it may have properties similar to other boronic acids .


Synthesis Analysis

While specific synthesis methods for this compound are not available, boronic acids are typically synthesized through reactions involving organometallic compounds and borate esters .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the dihydroxyboranyl, fluoro, and methoxy groups attached to the benzoic acid backbone .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its benzoic acid and boronic acid components .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its benzoic acid and boronic acid components .

Scientific Research Applications

  • Vibrational and Surface-Enhanced Raman Spectra : A study on vanillic acid, a compound similar in structure to 3-(Dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid, focused on its vibrational and surface-enhanced Raman spectra. This research has implications for analytical applications in detecting compounds at very low concentrations, which could be relevant for the detection and analysis of similar compounds (E. Clavijo, J. Menendez, R. Aroca, 2008).

  • Encapsulation for Controlled Release : Research on vanillic acid, a structurally related compound, demonstrated its successful encapsulation into nanoparticles. This study highlights the potential for controlled release applications, which might be applicable to similar compounds for flavoring in foods or other applications (Mi-Mi Hong, Jae-Min Oh, J. Choy, 2008).

  • Biodegradation Studies : A study on the biodegradation of aromatic acids by Pseudomonas putida provided insights into the metabolic pathways and transformations of similar compounds. This research is crucial for understanding the environmental impact and degradation processes of such chemicals (M. Donnelly, S. Dagley, 1980).

  • Synthesis and Insecticidal Activity : Research into the synthesis of oxadiazole derivatives containing a phenoxyfluorophenyl group, similar in structure to 3-(Dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid, was conducted to explore their insecticidal activity. Such studies highlight the potential application of these compounds in pest control (T. Mohan, B. Vishalakshi, K. Bhat, K. S. Rao, G. Kendappa, 2004).

  • Anaerobic Transformation in Environmental Processes : A study on the anaerobic transformation of phenol to benzoate using fluorinated analogues elucidates the mechanism of such transformations. This is relevant for understanding how similar compounds might undergo transformation in environmental processes (B. Genthner, G. Townsend, P. Chapman, 1989).

  • Phenyl Ether Derivatives with Antioxidant Activity : Research on the marine-derived fungus Aspergillus carneus led to the isolation of phenyl ether derivatives similar to 3-(Dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid. These compounds exhibited significant antioxidant activity, suggesting potential therapeutic applications (Lan-lan Xu, Can-Can Zhang, Xin-Yue Zhu, Fei Cao, Hua-Jie Zhu, 2017).

  • Reactive Extraction for Separation : A study on protocatechuic acid, a compound structurally related to 3-(Dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid, explored reactive extraction as a method for separation. This research is significant for the extraction and purification of such compounds from complex mixtures (F. M. Antony, K. Wasewar, 2019).

Safety And Hazards

The safety and hazards associated with this compound would likely depend on its specific physical and chemical properties. Some general safety data for similar compounds suggest precautions should be taken to avoid skin and eye contact, and inhalation .

Future Directions

The future directions of research into this compound would likely depend on its potential applications. For example, if it shows promise in a particular area of research, further studies could be conducted to optimize its synthesis, understand its mechanism of action, and assess its safety .

properties

IUPAC Name

3-borono-5-fluoro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO5/c1-15-7-5(9(13)14)2-4(8(11)12)3-6(7)10/h2-3,13-14H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBMITMBIVBPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)F)C(=O)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid

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